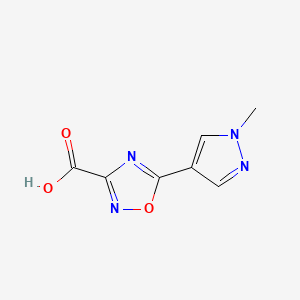
5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through a carboxylic acid linkage. This can be achieved using various coupling agents and reaction conditions, such as the use of carbodiimides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms in the rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid: This compound has a similar structure but features an isoxazole ring instead of an oxadiazole ring.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring but different substituents.
Uniqueness
The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its combination of the pyrazole and oxadiazole rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H6N4O3 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC名 |
5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-11-3-4(2-8-11)6-9-5(7(12)13)10-14-6/h2-3H,1H3,(H,12,13) |
InChIキー |
ZSHNBIWPMVFEKT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311997.png)
![3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13311998.png)
![2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)

![2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13312035.png)

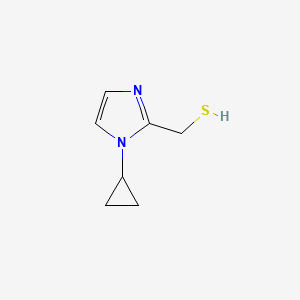
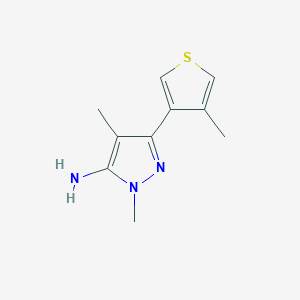
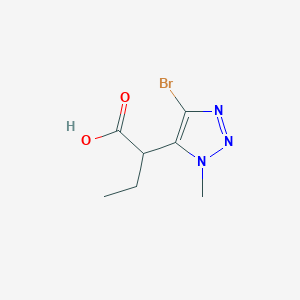
![(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13312063.png)
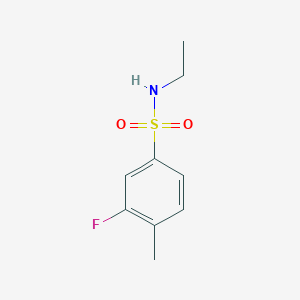
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13312075.png)
